4-[4-(4-bromophenoxy)butyl]morpholine
Overview
Description
4-[4-(4-bromophenoxy)butyl]morpholine is a useful research compound. Its molecular formula is C14H20BrNO2 and its molecular weight is 314.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.06774 g/mol and the complexity rating of the compound is 214. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Novel Synthesis Techniques
Research has been conducted on the synthesis of morpholine derivatives, demonstrating innovative approaches to creating compounds with potential applications in drug synthesis and material science. For instance, D'hooghe et al. (2006) described a novel synthesis method for cis-3,5-disubstituted morpholine derivatives, highlighting the versatility of morpholine frameworks in chemical synthesis D'hooghe, T. Vanlangendonck, K. Törnroos, & N. De Kimpe, 2006.
Molecular Design and QSAR Study
A QSAR (Quantitative Structure-Activity Relationship) study was conducted to design low acute toxicity biocides with 4,4′-dimorpholyl-methane core, showing the importance of morpholine-based compounds in developing environmentally friendly biocidal agents. This study illustrates the balance between maintaining biocidal efficacy and reducing toxicity, crucial for industrial applications, especially in the petroleum industry R. Hernández-Altamirano, V. Mena-Cervantes, S. Pérez-Miranda, F. Fernández, C. Flores-Sandoval, V. Barba, H. Beltrán, & L. Zamudio-Rivera, 2010.
Antioxidant and Antimicrobial Properties
Significant research has been focused on the antioxidant and antimicrobial properties of bromophenols, compounds closely related to the chemical structure of interest. For instance, the study by Olsen et al. (2013) on bromophenols isolated from red algae Vertebrata lanosa demonstrated potent antioxidant activity, suggesting their potential in pharmaceutical and food industry applications to prevent oxidative deterioration E. K. Olsen, E. Hansen, J. Isaksson, & J. H. Andersen, 2013.
Enzyme Inhibition for Therapeutic Applications
Research on bromophenol derivatives has also shown promising results in enzyme inhibition, which could have therapeutic implications. A study by Çetin Bayrak et al. (2017) synthesized novel 4-phenylbutenone derivative bromophenols, which were found to be effective inhibitors of enzymes such as carbonic anhydrase and acetylcholinesterase. This suggests potential applications in treating conditions related to enzyme dysregulation Çetin Bayrak, Parham Taslimi, I. Gülçin, & A. Menzek, 2017.
Properties
IUPAC Name |
4-[4-(4-bromophenoxy)butyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c15-13-3-5-14(6-4-13)18-10-2-1-7-16-8-11-17-12-9-16/h3-6H,1-2,7-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTCDNCGIHQINJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCOC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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